4-Amino-1-(4-fluorophenyl)-1h-indazole
CAS No.: 913002-87-6
Cat. No.: VC14284887
Molecular Formula: C13H10FN3
Molecular Weight: 227.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 913002-87-6 |
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Molecular Formula | C13H10FN3 |
Molecular Weight | 227.24 g/mol |
IUPAC Name | 1-(4-fluorophenyl)indazol-4-amine |
Standard InChI | InChI=1S/C13H10FN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h1-8H,15H2 |
Standard InChI Key | NVGHFZDQPBOQFZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C=NN(C2=C1)C3=CC=C(C=C3)F)N |
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s structure consists of a bicyclic indazole core substituted with an amino group at position 4 and a 4-fluorophenyl ring at position 1. Key physicochemical properties include:
Property | Value |
---|---|
CAS Number | 913002-87-6 |
Molecular Formula | |
Molecular Weight | 227.24 g/mol |
XLogP3 (Predicted) | 2.8 |
The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially influencing binding interactions in biological systems .
Spectroscopic Features
While experimental spectral data for 4-amino-1-(4-fluorophenyl)-1H-indazole are unavailable, analogous indazole derivatives exhibit characteristic NMR patterns:
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NMR: Aromatic protons in the indazole core resonate between δ 7.2–8.5 ppm, while the NH group appears as a broad singlet near δ 5.5–6.0 ppm .
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NMR: The fluorine atom typically shows a signal near δ -110 ppm relative to CFCl .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A validated route to analogous 1-arylindazoles involves Suzuki-Miyaura coupling, as demonstrated in the synthesis of 3-(4-fluorophenyl)-5-nitro-1H-indazole :
Reaction Conditions:
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Catalyst: Pd(dppf)Cl (3 mol%)
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Base: NaCO (3 equiv)
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Solvent: 1,2-Dimethoxyethane (DME)/HO (4:1)
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Temperature: 150°C (microwave irradiation)
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Time: 20 minutes
Procedure:
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3-Bromo-5-nitro-1H-indazole (2.06 mmol) and 4-fluorophenylboronic acid (5.14 mmol) are combined with the catalyst and base.
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The mixture is irradiated under microwave conditions, followed by celite filtration and column purification (25% EtOAc/hexane).
This method achieves a 56.8% yield for the analogous compound, suggesting adaptability for synthesizing 4-amino-1-(4-fluorophenyl)-1H-indazole via subsequent nitro reduction .
Post-Functionalization Strategies
Introducing the amino group could proceed through:
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Nitration: Electrophilic nitration at the 4-position using HNO/HSO.
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Reduction: Catalytic hydrogenation (H, Pd/C) or hydride reduction (NaBH) to convert nitro to amino .
Future Research Directions
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Kinase Inhibition Assays: Prioritize screening against VEGFR, PDGFR, and FGFR families.
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Metabolic Stability Studies: Evaluate cytochrome P450 interactions and phase II conjugation pathways.
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Crystallographic Analysis: Determine binding modes through X-ray diffraction, building on methods used for related indazoles .
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